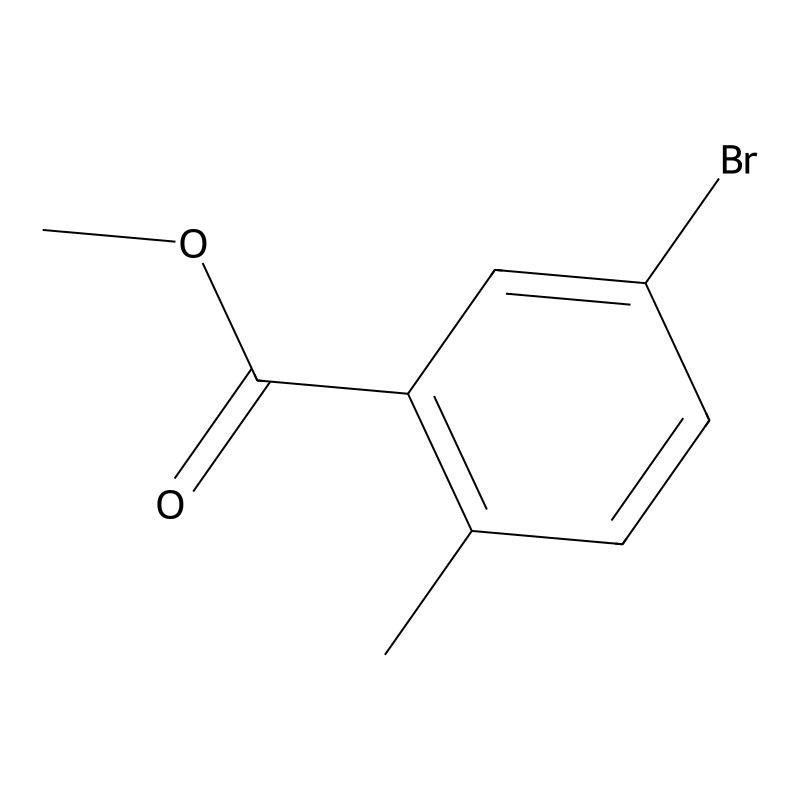

Methyl 5-bromo-2-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Methyl 5-bromo-2-methylbenzoate could be a useful intermediate in the synthesis of more complex molecules. The presence of a bromine atom and a methyl ester group makes it a versatile building block for further chemical reactions. PubChem:

Medicinal chemistry

The aromatic ring and functional groups in Methyl 5-bromo-2-methylbenzoate might provide a starting point for the development of new drugs. However, further research is needed to explore its potential bioactivity.

Material science

Aromatic esters can be used in the development of new materials with specific properties. Methyl 5-bromo-2-methylbenzoate could be investigated for its potential applications in areas like liquid crystals or polymers.

Additional resources:

Methyl 5-bromo-2-methylbenzoate is a chemical compound with the molecular formula and a molecular weight of 229.07 g/mol. It is classified as an aromatic ester, characterized by the presence of a bromine atom at the fifth position of the benzene ring and a methyl group at the second position. This compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 46 to 50 °C and a boiling point of approximately 265 °C .

The compound is known for its high solubility in methanol and moderate lipophilicity, indicated by its log P values ranging from 2.52 to 3.44 . Methyl 5-bromo-2-methylbenzoate has various applications in organic synthesis and serves as an important intermediate in the production of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.

- Esterification: It can undergo reactions with alcohols to form other esters.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines depending on the reaction conditions.

For instance, when reacted with sodium hydride in dimethylformamide, it can be converted into methyl 5-methylbenzoate .

Methyl 5-bromo-2-methylbenzoate exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a role in drug metabolism and the biotransformation of various xenobiotics . This property makes it relevant in pharmacological studies and drug development.

Additionally, it has been utilized in biological assays due to its potential as a biochemical reagent, contributing to research in medicinal chemistry and related fields .

The synthesis of methyl 5-bromo-2-methylbenzoate can be achieved through several methods:

- Bromination of Methyl 2-methylbenzoate: This method involves the electrophilic bromination of methyl 2-methylbenzoate using bromine or brominating agents under controlled conditions.

- Anionic Bromination: An alternative synthesis route is through anionic bromination of methyl benzoate, where bromine is introduced at the desired position on the aromatic ring .

- Direct Esterification: The compound can also be synthesized via direct esterification reactions involving 5-bromo-2-methylbenzoic acid and methanol in the presence of acid catalysts.

Methyl 5-bromo-2-methylbenzoate finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds.

- Catalytic Agent: The compound is utilized as a catalytic agent in certain industrial processes .

- Research Tool: Its properties make it valuable for biological research, particularly in studying enzyme inhibition and metabolic pathways.

Studies on methyl 5-bromo-2-methylbenzoate have highlighted its interactions with cytochrome P450 enzymes, particularly its inhibitory effects on CYP1A2. This interaction is significant for understanding drug metabolism and potential drug-drug interactions involving compounds that are substrates for this enzyme .

Methyl 5-bromo-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 5-bromo-2-methylbenzoate | 79669-50-4 | - | Contains both bromine and methyl groups on the ring |

| Methyl 5-bromo-2,4-dimethylbenzoate | 152849-72-4 | 0.98 | Has two methyl groups at different positions |

| Methyl 5-bromo-2-ethylbenzoate | 439937-54-9 | 0.96 | Contains an ethyl group instead of a methyl group |

| Methyl 3-bromo-2,6-dimethylbenzoate | 86246-71-1 | 0.96 | Substituents are located at different positions |

Methyl 5-bromo-2-methylbenzoate is unique due to its specific positioning of substituents (bromine at position five and methyl at position two), which influences its chemical reactivity and biological activity compared to similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant